![molecular formula C19H24N2O4 B12446963 2-ethoxy-4-nitro-6-[(E)-(tricyclo[3.3.1.1~3,7~]dec-1-ylimino)methyl]phenol](/img/structure/B12446963.png)
2-ethoxy-4-nitro-6-[(E)-(tricyclo[3.3.1.1~3,7~]dec-1-ylimino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(adamantan-1-ylimino)methyl]-6-ethoxy-4-nitrophenol is a compound that belongs to the class of Schiff bases, which are characterized by the presence of a double bond between a carbon and a nitrogen atom. This compound is derived from adamantane, a highly symmetrical polycyclic cage molecule known for its unique properties and diverse therapeutic applications . The adamantane moiety enhances the stability and distribution of the compound in biological systems, making it a valuable candidate for various scientific and medicinal applications .
Preparation Methods
The synthesis of 2-[(E)-(adamantan-1-ylimino)methyl]-6-ethoxy-4-nitrophenol typically involves the condensation reaction between adamantan-1-amine and 6-ethoxy-4-nitrosalicylaldehyde under reflux conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-[(E)-(adamantan-1-ylimino)methyl]-6-ethoxy-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[(E)-(adamantan-1-ylimino)methyl]-6-ethoxy-4-nitrophenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-(adamantan-1-ylimino)methyl]-6-ethoxy-4-nitrophenol involves its interaction with various molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate biological membranes and reach its targets. It disrupts enzyme activity by binding to the active sites, leading to inhibition of enzymatic functions. This mechanism is particularly effective in antiviral and anticancer applications, where the compound interferes with viral replication and cancer cell proliferation .
Comparison with Similar Compounds
2-[(E)-(adamantan-1-ylimino)methyl]-6-ethoxy-4-nitrophenol can be compared with other adamantane-derived Schiff bases, such as:
(E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol: This compound also exhibits significant biological activities, including antidiabetic and enzyme inhibition properties.
2-[(E)-{3-[(E)-(adamantan-1-ylimino)methyl]-4-hydroxyphenyl}diazenyl]benzoic acid: Known for its selective toxicity against cancer cells and potential use in anticancer research.
The uniqueness of 2-[(E)-(adamantan-1-ylimino)methyl]-6-ethoxy-4-nitrophenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H24N2O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(1-adamantyliminomethyl)-6-ethoxy-4-nitrophenol |
InChI |
InChI=1S/C19H24N2O4/c1-2-25-17-7-16(21(23)24)6-15(18(17)22)11-20-19-8-12-3-13(9-19)5-14(4-12)10-19/h6-7,11-14,22H,2-5,8-10H2,1H3 |
InChI Key |
JJVQIKRMINYHJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


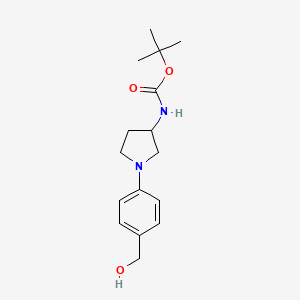
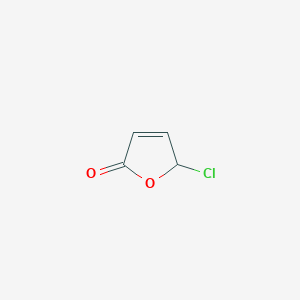
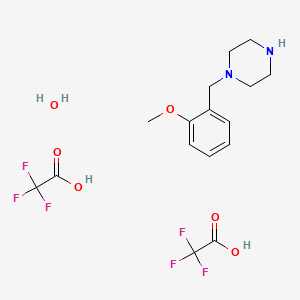
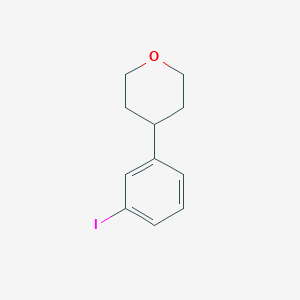
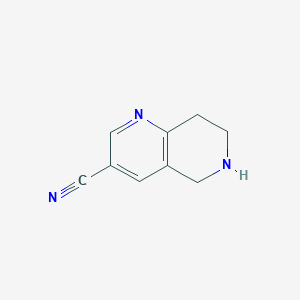
![7-(4-Bromophenyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446924.png)
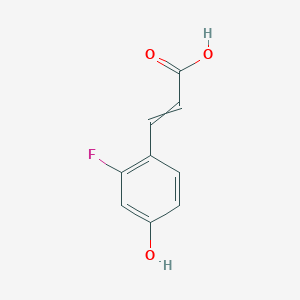

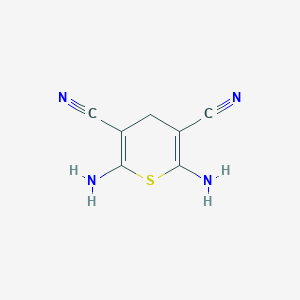
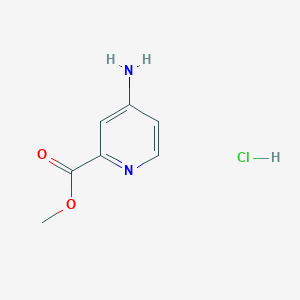
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]](/img/structure/B12446955.png)
![2-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)-4-propylphenol](/img/structure/B12446971.png)
![Methyl 4-[2-(2-nitrophenyl)hydrazinyl]-4-oxobutanoate](/img/structure/B12446973.png)
![1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12446977.png)
